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Compound of Interest

Compound Name: Enduracididine

Cat. No.: B8820190 Get Quote

For researchers, scientists, and drug development professionals, this document provides

detailed application notes and experimental protocols for the chiral synthesis of L-allo-

Enduracididine, a non-proteinogenic amino acid that is a key component of the antibiotic

teixobactin. This guide outlines three distinct and scalable synthetic routes, starting from readily

available precursors: L-hydroxyproline, L-aspartic acid, and (S)-glycidol.

L-allo-Enduracididine's unique cyclic guanidinium structure presents a significant synthetic

challenge. The methodologies detailed below offer robust and stereoselective pathways to this

critical building block, facilitating research into novel antibiotics and structure-activity

relationship studies of teixobactin and its analogues.

Comparative Analysis of Synthetic Routes
The selection of a synthetic route for L-allo-Enduracididine can be guided by factors such as

the availability of starting materials, desired scale, and overall efficiency. The following table

summarizes the key quantitative data for the three primary synthetic strategies.
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Starting
Material

Number of
Steps

Overall Yield
Key
Advantages

Reference

L-Hydroxyproline 10 31%

High

stereoselectivity

(>50:1)

Yuan et al.,

2015[1][2][3]

(S)-Glycidol 10 22.75%

Scalable,

commercially

available starting

material

Gangathade et

al., 2021[2][4]

L-Aspartic Acid ~7-9
Not explicitly

stated

Catalyst-

controlled

stereoselectivity

Ohsawa, Doi et

al., 2020[5]

Experimental Protocols
The following sections provide detailed experimental protocols for the key transformations in

each synthetic route. These protocols are compiled from published literature and are intended

to serve as a guide for laboratory execution.

Route 1: Synthesis from L-Hydroxyproline
This stereoselective synthesis leverages the chiral pool starting from a derivative of L-

hydroxyproline. Key steps include a stereoinvertive azidation, pyrrolidine oxidation, and a

reductive ring-opening to establish the core structure of L-allo-Enduracididine.[1][2][3]

Key Experimental Steps:
1. Mesylation and Azide Displacement of Hydroxyproline Derivative:

To a solution of the N-Boc-4-hydroxyproline methyl ester in dichloromethane (CH₂Cl₂), add

triethylamine (Et₃N) and cool the mixture to 0 °C.

Add methanesulfonyl chloride (MsCl) dropwise and stir the reaction at 0 °C for 1 hour.
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After completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃)

and extract with CH₂Cl₂.

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under

reduced pressure.

Dissolve the crude mesylate in dimethylformamide (DMF) and add sodium azide (NaN₃).

Heat the reaction mixture to 80 °C and stir for 12 hours.

Cool the reaction to room temperature, add water, and extract with ethyl acetate (EtOAc).

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to

yield the azide derivative.

2. Pyrrolidine Oxidation and Reductive Ring Opening:

Dissolve the azide derivative in a mixture of acetonitrile (MeCN), carbon tetrachloride (CCl₄),

and water (H₂O).

Add sodium periodate (NaIO₄) followed by a catalytic amount of ruthenium(III) chloride

hydrate (RuCl₃·xH₂O).

Stir the reaction vigorously at room temperature for 2 hours.

Extract the mixture with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate.

Dissolve the crude product in methanol (MeOH) and cool to 0 °C.

Add sodium borohydride (NaBH₄) in portions and stir for 30 minutes.

Quench the reaction with acetone, concentrate under reduced pressure, and purify by

column chromatography to afford the ring-opened alcohol.

3. Guanidinylation and Cyclization:

Subject the alcohol to a Staudinger reaction using triphenylphosphine (PPh₃) in a

tetrahydrofuran (THF)/water mixture to reduce the azide to a primary amine.
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To the resulting amino alcohol, add N,N'-di-Cbz-1H-pyrazole-1-carboxamidine (Goodman's

reagent) and stir at room temperature for 6 hours to form the guanidine derivative.[4]

For the intramolecular cyclization, dissolve the guanidine derivative in anhydrous CH₂Cl₂ and

cool to -78 °C. Add diisopropylethylamine (DIPEA) followed by triflic anhydride (Tf₂O)

dropwise and stir for 1 hour.[2]

Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) and extract with

CH₂Cl₂.

Dry, concentrate, and purify the crude product to obtain the protected L-allo-Enduracididine.

Route 2: Synthesis from (S)-Glycidol
This scalable approach begins with commercially available (S)-glycidol and features a key

Sharpless asymmetric dihydroxylation and an intramolecular nucleophilic substitution to form

the cyclic guanidine.[2][4]

Key Experimental Steps:
1. Regioselective Ring Opening of (S)-Glycidol:

Protect the primary hydroxyl group of (S)-glycidol as a tert-butyldiphenylsilyl (TBDPS) ether.

To a suspension of copper(I) iodide (CuI) in THF at -20 °C, add vinylmagnesium bromide

dropwise.

Add the TBDPS-protected glycidol and stir the reaction for 2 hours.

Quench with saturated aqueous NH₄Cl and extract with EtOAc.

Dry the organic layer over Na₂SO₄, concentrate, and purify to yield the homoallylic alcohol.

2. Sharpless Asymmetric Dihydroxylation:

To a solution of the homoallylic alcohol in a tert-butanol/water mixture at 0 °C, add AD-mix-β,

methanesulfonamide (MeSO₂NH₂), and potassium osmate(VI) dihydrate.
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Stir the mixture at 0 °C for 12 hours.

Add sodium sulfite (Na₂SO₃) and warm the reaction to room temperature.

Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Purify the crude diol by column chromatography.

3. Guanidinylation and Intramolecular Cyclization:

Selectively mesylate the primary alcohol of the diol using MsCl and Et₃N in CH₂Cl₂ at ≤ -30

°C, followed by treatment with NaN₃ in DMF at 70 °C to give the corresponding azido

alcohol.

Reduce the azide via a Staudinger reaction (PPh₃, THF/H₂O) to the amino alcohol.

React the amino alcohol with Goodman's reagent to install the guanidine moiety.[4]

Perform an intramolecular cyclization via triflate formation using triflic anhydride and DIPEA

at -78 °C to construct the enduracididine skeleton.[2]

Subsequent deprotection and oxidation steps yield the final protected L-allo-

Enduracididine.

Route 3: Synthesis from L-Aspartic Acid
This route relies on a catalyst-controlled asymmetric nitroaldol (Henry) reaction to establish the

stereocenters. The aldehyde precursor is derived from L-aspartic acid.[5]

Key Experimental Steps:
1. Preparation of the Aldehyde from L-Aspartic Acid:

Protect the α-amino and β-carboxylic acid groups of L-aspartic acid.

Reduce the α-carboxylic acid to the corresponding alcohol.

Protect the resulting primary alcohol.
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Selectively deprotect and oxidize the alcohol derived from the β-carboxylic acid to the

aldehyde.

2. Asymmetric Nitroaldol Reaction:

To a solution of the aldehyde in an appropriate solvent, add nitromethane and a chiral

catalyst (e.g., a copper-bis(oxazoline) complex).

Stir the reaction at the specified temperature until completion.

Quench the reaction and purify the resulting nitro alcohol.

3. Elaboration to L-allo-Enduracididine:

Reduce the nitro group to a primary amine.

Protect the newly formed amine.

Perform a series of protecting group manipulations and functional group transformations to

form the cyclic guanidine moiety, similar to the final steps of the previously described routes.

Visualized Synthetic Workflows
The following diagrams illustrate the logical flow of the key synthetic strategies for L-allo-

Enduracididine.
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Route 1: From L-Hydroxyproline
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Caption: Synthetic workflow for L-allo-Enduracididine from L-Hydroxyproline.
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Route 2: From (S)-Glycidol
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Caption: Synthetic workflow for L-allo-Enduracididine from (S)-Glycidol.
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Route 3: From L-Aspartic Acid
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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